molecular formula C15H10Cl2N2OS2 B2646686 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896026-50-9

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2646686
CAS No.: 896026-50-9
M. Wt: 369.28
InChI Key: KFOMJNLDULORKI-UHFFFAOYSA-N
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Description

N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound is offered for research applications and is not intended for diagnostic or therapeutic use. Benzothiazole derivatives are recognized in medicinal chemistry for their diverse biological activities. Structurally similar N-(thiazol-2-yl)-benzamide compounds have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, potentially providing valuable tools for probing the physiological functions of this poorly understood receptor . Furthermore, benzothiazole scaffolds are extensively investigated for their antiproliferative properties in various cancer cell models . Research indicates that introducing electron-withdrawing substituents, such as chlorine atoms on the benzothiazole ring, can enhance the potency of these compounds . The specific structural features of this compound—including the dichloro substitutions and the (methylthio)benzamide group—make it a candidate for research in oncology and neuroscience, particularly in studies focusing on ion channel modulation and cytotoxic mechanisms.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS2/c1-21-11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOMJNLDULORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzo[d]thiazole ring is chlorinated at the 4 and 7 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzamide: The chlorinated benzo[d]thiazole is then reacted with 2-(methylthio)benzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.

Comparison with Similar Compounds

Key Research Findings and Implications

Structure-Activity Relationships (SAR): Chlorine substituents on benzothiazole enhance metabolic stability and target affinity compared to non-halogenated analogs . Methylthio groups may reduce oxidative degradation compared to hydroxyl or amine substituents.

Synthetic Challenges :

  • Cyclization side reactions (observed in triazole synthesis ) are less likely in the target due to its stable benzothiazole core.

Pharmacological Potential: The target’s hybrid structure positions it as a candidate for diseases influenced by benzothiazole derivatives, such as cancer or microbial infections.

Biological Activity

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H10Cl2N2OS
  • CAS Number : 896026-50-9
  • Molecular Weight : 327.20 g/mol

The compound features a dichlorobenzo[d]thiazole moiety and a methylthio group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Ring : Cyclization of 2-aminothiophenol with suitable carboxylic acid derivatives.
  • Chlorination : Chlorination at the 4 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
  • Amidation : Reaction with 2-(methylthio)benzoic acid in the presence of coupling agents (e.g., EDCI) to form the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]thiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogens, such as chlorine, enhances antibacterial activity .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)Staphylococcus aureusMIC = 32 μg/mL
N-(4-chlorobenzo[d]thiazol-2-yl)Escherichia coliMIC = 20 μg/mL
This compoundPseudomonas aeruginosaMIC = 25 μg/mL

Anticancer Properties

Studies have explored the anticancer potential of benzamide derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The specific pathways targeted by this compound are still under investigation but may include interference with DNA replication and repair mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that related compounds could induce cytotoxic effects in human cancer cell lines, suggesting potential for development as anticancer agents. The specific mechanisms were linked to apoptosis pathways activated by oxidative stress .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells or cancer cells. For antimicrobial action, it may disrupt cellular processes such as protein synthesis or DNA replication. In cancer cells, it may induce apoptosis through oxidative stress pathways or inhibit critical enzymes involved in cell cycle regulation.

Q & A

What are the recommended synthetic routes for N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves coupling 2-amino-4,7-dichlorobenzo[d]thiazole with a substituted benzoyl chloride derivative. A validated protocol includes:

  • Step 1 : Reacting 2-amino-4,7-dichlorobenzo[d]thiazole with 2-(methylthio)benzoyl chloride in anhydrous THF under microwave (MW) irradiation, which accelerates the reaction (39% yield reported under similar conditions) .
  • Step 2 : Purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization from methanol to achieve >95% purity .
    Optimization Tips :
  • Use MW irradiation to reduce reaction time and improve yields.
  • Employ pyridine as a base to scavenge HCl generated during amide bond formation .

Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

Basic Research Focus
A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chlorine atoms at positions 4 and 7 on the benzothiazole ring, methylthio group on the benzamide) .
    • IR : Validate amide C=O stretching (~1650–1700 cm1^{-1}) and C-S vibrations (~600–700 cm1^{-1}) .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Crystallography : Single-crystal X-ray diffraction to resolve hydrogen bonding (e.g., N–H⋯N interactions stabilizing dimeric structures) and molecular packing .

How can researchers design experiments to evaluate the anticancer or anti-inflammatory potential of this compound?

Advanced Research Focus
Experimental Design :

  • In Vitro Assays :
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to standard drugs like doxorubicin .
    • Assess anti-inflammatory activity via COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
  • Molecular Docking : Perform docking studies with target proteins (e.g., COX-2, EGFR kinase) to predict binding modes and affinity. Use software like AutoDock Vina with crystal structures from the PDB .

What strategies are employed to analyze structure-activity relationships (SAR) for thiazole-containing benzamide derivatives?

Advanced Research Focus
SAR Workflow :

  • Derivatization : Synthesize analogs with variations in substituents (e.g., replacing methylthio with methoxy or nitro groups) .

  • Biological Profiling : Compare IC50_{50} values across analogs to identify critical functional groups. For example:

    Substituent (Position)IC50_{50} (μM)Target
    Methylthio (2)12.4COX-2
    Methoxy (2)28.7COX-2
  • Computational Tools : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Root-Cause Analysis :

  • Assay Variability : Compare experimental conditions (e.g., cell line passage number, serum concentration). For example, IC50_{50} discrepancies in cancer studies may arise from differences in apoptosis assay protocols (Annexin V vs. TUNEL) .
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., ATP-based viability assays alongside caspase-3 activation tests) .
  • Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .

What methodologies are used to predict and optimize the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound?

Advanced Research Focus
ADMET Workflow :

  • In Silico Prediction :
    • Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
    • For example, the methylthio group may enhance metabolic stability compared to unsubstituted analogs.
  • In Vitro Testing :
    • Microsomal stability assays (human liver microsomes) to assess metabolic half-life.
    • Ames test for mutagenicity screening .

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